(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Description
(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (CAS: 135806-59-6) is a chromane-derived compound widely recognized in scientific research. It is often referred to as Trolox, though this term is inconsistently applied across literature due to structural variations . The compound features:
Properties
IUPAC Name |
(2S)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBMVDGIDVXTOF-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)C(=O)O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350938 | |
| Record name | (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135806-59-6 | |
| Record name | (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diastereomeric Salt Formation
Racemic mixtures of the compound are resolved using chiral resolving agents. (1S,2S)-(+)-Pseudoephedrine is employed to selectively crystallize the (S)-enantiomer from ethyl acetate solutions. A patented method involves:
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Dissolving racemic Trolox (1.0 eq) and (1S,2S)-(+)-pseudoephedrine (1.15 eq) in ethyl acetate.
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Heating to 40–50°C for complete dissolution.
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Cooling to 10°C over 30 minutes to precipitate the (S)-Trolox-pseudoephedrine salt.
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Filtering and washing with cold ethyl acetate to yield a salt with >99.5% ee.
Table 1: Optimal Conditions for Chiral Resolution
Alternative Resolving Agents
L-Lysine and D-Lysine have also been explored, though pseudoephedrine derivatives provide superior yield and purity. For instance, (R)-(-)-leucinol achieves 98% ee but requires additional recrystallization steps.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to maintain consistent reaction parameters. Key steps include:
Purification and Yield Optimization
Industrial processes use sequential solvent washes (e.g., ethyl acetate and diethyl ether) to remove byproducts. Centrifugal partition chromatography (CPC) further purifies the final product, achieving 99% chemical purity.
Table 2: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₄ | |
| Molecular Weight | 264.317 g/mol | |
| Density | 1.145 g/cm³ | |
| Boiling Point | 416.8°C at 760 mmHg | |
| Melting Point | 143–145°C | |
| Flash Point | 152.7°C |
Reaction Mechanism and Stereochemical Control
The (S)-configuration is induced during the resolution phase rather than the synthesis stage. The pseudoephedrine resolving agent forms a diastereomeric salt with the (S)-enantiomer, leveraging differences in solubility. Computational modeling reveals that the (S)-Trolox-pseudoephedrine complex stabilizes via hydrogen bonding between the carboxylic acid and the resolving agent’s hydroxyl group, whereas the (R)-enantiomer adopts a less favorable conformation.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones, carboxylate derivatives.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Antioxidant Research
Mechanism of Action:
Trolox functions primarily as a radical scavenger. It donates electrons to free radicals, neutralizing them and preventing cellular damage. This property makes it a valuable tool in studying oxidative stress and its implications in various diseases.
Applications:
- Food Science: Trolox is frequently used as a standard in antioxidant capacity assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay. This method evaluates the antioxidant capacity of food products and supplements by comparing them to Trolox .
- Pharmaceutical Research: In drug formulation studies, Trolox serves as a reference compound to assess the antioxidant properties of new therapeutic agents .
Biomedical Applications
Oxidative Stress Studies:
Trolox has been employed in numerous studies examining the role of oxidative stress in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to mitigate oxidative damage makes it a crucial component in experimental setups aimed at understanding disease mechanisms.
Cell Culture Studies:
In vitro studies often utilize Trolox to protect cell cultures from oxidative damage during experimental procedures. For instance, it has been shown to enhance cell viability in models of oxidative stress induced by hydrogen peroxide or other reactive oxygen species .
Environmental Science
Trolox is used in environmental studies to assess the antioxidant capacity of various natural extracts and pollutants. Its application helps in evaluating the potential health impacts of environmental toxins by measuring their oxidative stress-inducing capabilities.
Case Study 1: Antioxidant Capacity in Fruits
A study investigated the total antioxidant capacity of various fruits using Trolox as a standard. The research highlighted significant variations in antioxidant levels among different species and cultivars, emphasizing the importance of antioxidants in dietary sources .
Case Study 2: Neuroprotective Effects
Research demonstrated that Trolox administration could reduce neuronal damage in models of neurodegeneration. The findings suggested that Trolox not only protects against oxidative stress but also may have therapeutic potential for neurodegenerative diseases .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Antioxidant Research | TEAC assays | Standard for measuring antioxidant capacity |
| Biomedical Research | Protection against oxidative stress | Used in cell culture studies |
| Environmental Science | Assessment of natural extracts | Evaluates health impacts of environmental toxins |
| Food Science | Standard in food antioxidant assays | Important for food quality assessment |
Mechanism of Action
The antioxidant activity of (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves:
Molecular Targets: Reactive oxygen species (ROS) and free radicals.
Pathways Involved: The compound interacts with ROS, converting them into less reactive species and thereby preventing cellular damage.
Comparison with Similar Compounds
(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic Acid
- Difference : R-configuration at C2.
- Relevance: Used as an antioxidant standard in some studies, though conflicting nomenclature exists (e.g., refers to the R-isomer as Trolox) .
(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic Acid
(S)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid
- Difference : Hydroxy group at position 6; S-configuration.
- Relevance : Studied for antioxidant properties but less commonly used than the racemic form .
Comparative Analysis: Structural and Functional Properties
Table 1. Key Differences Among Chromane Carboxylic Acids
Antioxidant Activity
- Methoxy vs. Hydroxy Group: The hydroxy analog (±)-6-hydroxy-Trolox exhibits superior radical-scavenging activity due to the phenolic -OH group, which donates hydrogen atoms more effectively than the methoxy group .
- Stereochemical Impact : The S-configuration in methoxy-Trolox enhances its utility in chiral separations but may reduce antioxidant efficacy compared to racemic hydroxy-Trolox .
(S)-6-Methoxy-Trolox
Biological Activity
(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, commonly referred to as Trolox , is a water-soluble derivative of vitamin E and exhibits significant biological activities, particularly as an antioxidant. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20O4
- Molecular Weight : 264.32 g/mol
- CAS Number : 135806-59-6
- Structure : Trolox features a chroman ring structure with methoxy and carboxylic acid functional groups that contribute to its reactivity and solubility in biological systems.
Antioxidant Activity
Trolox is primarily recognized for its potent antioxidant properties. It acts by scavenging free radicals and inhibiting oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.
- Radical Scavenging : Trolox donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Lipid Peroxidation : It protects cell membranes from oxidative damage by inhibiting lipid peroxidation processes.
- Metal Chelation : Trolox can chelate transition metals, reducing the formation of reactive oxygen species (ROS) from metal-catalyzed reactions.
In Vitro Studies
A variety of in vitro studies have demonstrated the efficacy of Trolox as an antioxidant:
- Cell Culture Models : In human endothelial cells, Trolox has been shown to reduce oxidative stress induced by hydrogen peroxide, leading to decreased apoptosis and improved cell viability .
- Enzyme Inhibition : Trolox inhibits the activity of lipoxygenase and cyclooxygenase enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
In Vivo Studies
In vivo studies further support the health benefits of Trolox:
- Cardioprotective Effects : Research indicates that Trolox administration in animal models reduces myocardial injury during ischemia-reperfusion events by mitigating oxidative stress .
- Neuroprotection : In rodent models of neurodegeneration, Trolox has been shown to protect against cognitive decline by reducing oxidative damage in neuronal tissues .
Case Studies
- Study on Cardiovascular Health :
- Neuroprotection in Aging :
Summary Table of Biological Activities
Q & A
Basic: What experimental methodologies are recommended for assessing the antioxidant activity of (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid in biological systems?
Answer:
The compound is widely used as a reference standard in antioxidant assays due to its structural similarity to Trolox. Key methodologies include:
- DPPH/ABTS Radical Scavenging Assays : Measure free radical neutralization capacity at 517 nm (DPPH) or 734 nm (ABTS) .
- Oxygen Radical Absorbance Capacity (ORAC) : Quantifies protection against peroxyl radicals using fluorescein decay kinetics .
- Lipid Peroxidation Inhibition : Assess inhibition of malondialdehyde formation in hepatic microsomes or liposomes .
- Synergistic Studies : Combine with ascorbic acid or thiodipropionate to evaluate enhanced stability and activity .
Advanced: How does the stereochemistry of this compound influence its biological activity compared to its (R)-enantiomer?
Answer:
The (S)-enantiomer exhibits superior antioxidant efficacy due to optimal spatial arrangement of the methoxy and carboxylic acid groups, enhancing electron donation. In tyrosinase inhibition studies, the (R)-enantiomer showed reduced activity, highlighting stereochemical dependency . To validate enantiomeric purity, use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism spectroscopy .
Basic: What are the optimal storage conditions for maintaining the stability of this compound in long-term studies?
Answer:
Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Stability studies confirm >95% integrity after 2 months at room temperature or 45°C in sealed, light-protected containers . For aqueous solutions, add 0.1% EDTA to chelate metal ions that accelerate degradation .
Advanced: How should researchers design experiments to resolve contradictions in reported stability data across different matrices (e.g., oils vs. aqueous buffers)?
Answer:
Contradictions often arise from matrix-specific factors:
- Lipophilic Matrices (Oils) : Monitor hydroperoxide formation via iodometric titration, as autooxidation rates differ .
- Aqueous Buffers : Use spectrofluorometry (ex/em: 290/330 nm) to detect breakdown products like quinones .
- Accelerated Stability Testing : Employ Arrhenius kinetics at 25°C, 37°C, and 45°C to model shelf-life under varying conditions .
Basic: What solvents are compatible with this compound for preparing stock solutions in cellular assays?
Answer:
The compound is soluble in DMSO (105 mg/mL), ethanol, and dimethylformamide (~20 mg/mL). For cell-based studies, dilute in PBS or culture media to ≤0.1% DMSO to avoid cytotoxicity . Pre-warm to 37°C to prevent precipitation .
Advanced: What analytical techniques are critical for confirming the structural integrity and purity of synthesized this compound?
Answer:
- NMR (¹H/¹³C) : Verify methoxy (δ 3.8 ppm) and chromane ring protons (δ 1.2–2.6 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 265.1432 .
- HPLC-PDA : Use C18 columns (e.g., Agilent Zorbax) with isocratic elution (70:30 methanol/water) to detect impurities <0.5% .
Basic: How does this compound compare to Trolox in antioxidant potency assays?
Answer:
The methoxy group enhances lipid solubility, improving membrane permeability compared to Trolox. In ORAC assays, it shows 1.5–2× higher activity (IC₅₀: 25 μM vs. 40 μM for Trolox in lipid peroxidation models) . Standardize assays with matched pH (7.4) and temperature (37°C) to minimize variability .
Advanced: What mechanistic insights can be gained from studying metal ion interactions with this compound?
Answer:
Transition metals (Fe³⁺, Cu²⁺) catalyze its oxidation to quinone derivatives, detectable via ESR spectroscopy. Use ethylenediaminetetraacetic acid (EDTA) to suppress metal-mediated degradation and study redox cycling mechanisms . Fluorescent probes (e.g., H2DCFDA) can track ROS scavenging in real-time .
Basic: What are the cytotoxicity thresholds for this compound in neuronal or epithelial cell lines?
Answer:
In SH-SY5Y neurons, IC₅₀ values range from 200–500 μM, depending on exposure duration (24–72 hr). Pre-treat cells with 10 μM TEMPOL (a nitroxide antioxidant) to mitigate off-target effects . Always include vehicle controls (e.g., 0.1% DMSO) to isolate compound-specific toxicity .
Advanced: How can researchers address discrepancies in reported IC₅₀ values across antioxidant studies?
Answer:
Discrepancies arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
